

# Technical Guide: Solubility Profile of 3-Ethyladamantan-1-amine

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## Compound of Interest

Compound Name: 3-ethyladamantan-1-amine

CAS No.: 41100-45-2

Cat. No.: B1197116

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## Executive Summary

**3-Ethyladamantan-1-amine** (CAS: 41100-45-2 for free base; 80121-67-1 for HCl salt) is a structural isomer of the Alzheimer's drug Memantine (3,5-dimethyladamantan-1-amine). Often identified as Memantine Related Compound I or Impurity D, its solubility profile is critical for researchers focused on high-purity synthesis, impurity profiling, and pharmacological characterization.

While Memantine features two methyl groups at the 3 and 5 positions, **3-ethyladamantan-1-amine** possesses a single ethyl group at the 3-position. This structural variation results in subtle but operationally significant differences in lipophilicity and crystal lattice energy, altering its solubility behavior in polar organic solvents compared to its dimethyl isomer.

## Physicochemical Profile

Understanding the solubility of **3-ethyladamantan-1-amine** requires analyzing its molecular properties relative to the adamantane cage—a highly lipophilic, diamondoid structure.

| Property            | Value / Description                                    | Context   |
|---------------------|--|---|
| Molecular Structure | Adamantane cage with 1-amino and 3-ethyl substitutions | High lipophilicity driven by the cage; polarity driven by the amine.                  |
| Molecular Weight    | 179.30 g/mol (Free Base)<br>215.76 g/mol (HCl Salt)    | Isomeric with Memantine (C <sub>12</sub> H <sub>21</sub> N).                          |
| LogP (Predicted)    | -3.1 – 4.2   | Indicates high affinity for non-polar solvents (e.g., Hexane, DCM) in free base form. |
| pKa (Estimated)     | -10.4 – 10.8   | Strongly basic amine. Exists as a cation at physiological pH and in acidic media.     |
| Appearance          | White to off-white solid                               | Hygroscopic in HCl salt form.   |

## Solubility Landscape

The solubility of **3-ethyladamantan-1-amine** is strictly dependent on its ionization state. The unprotonated free base is lipophilic, while the hydrochloride salt is hydrophilic but shows distinct behavior in alcohols compared to Memantine HCl.

## Comparative Solubility Table

| Solvent Class | Solvent               | Free Base Solubility    | HCl Salt Solubility  | Process Note   |
|---------------|-----------------------|-------------------------|--|--|
| Aqueous       | Water (pH 7)          | Insoluble (< 0.1 mg/mL) | Soluble (> 20 mg/mL)   | Salt form is highly water-soluble; suitable for aqueous extraction.  |
| Alcohols      | Methanol              | Soluble                 | Slightly Soluble   | Critical Distinction:[1][2] Memantine HCl is generally soluble in methanol. The reduced solubility of the ethyl analog suggests potential for separation via fractional crystallization. |
| Ethanol       | Soluble               | Soluble                 | Common solvent for recrystallization.                              |  |
| Chlorinated   | Dichloromethane (DCM) | Very Soluble            | Insoluble  | Ideal for extracting the free base from basic aqueous solutions.   |
| Chloroform    | Soluble               | Slightly Soluble        | LGC Standards data indicates limited solubility for the salt form. |  |
| Ethers        | Diethyl Ether / MTBE  | Soluble                 | Insoluble  | Useful as anti-solvents to   |

precipitate the salt form.

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|              |                  |         |           |   |
|--------------|------------------|---------|-----------|---|
| Hydrocarbons | Hexane / Heptane | Soluble | Insoluble | Used to wash away non-polar impurities from the salt. |
|--------------|------------------|---------|-----------|---|

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## The "Methanol Divergence"

A key finding for process chemists is the reported "Slightly Soluble" status of the HCl salt in methanol (Source: LGC Standards). In contrast, Memantine HCl is typically soluble in methanol.

- Implication: If purifying Memantine HCl, a methanol wash or recrystallization step must be carefully designed. If the impurity (3-ethyl analog) is less soluble, it may crystallize out with or before the API, potentially enriching the impurity in the final solid rather than the mother liquor.

## Experimental Protocols

### Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine precise quantitative solubility (mg/mL) in a specific solvent system.

- Preparation: Weigh ~50 mg of **3-ethyladamantan-1-amine** (Salt or Base) into a 4 mL glass vial.
- Solvent Addition: Add the target solvent in 250 µL increments.
- Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the volume.<sup>[3]</sup> If not, place the vial in a shaker at 25°C for 24 hours.
- Sampling: Centrifuge the saturated solution at 10,000 rpm for 5 minutes.

- Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC (UV detection at 210 nm or RI/ELSD if UV response is weak due to lack of chromophores).

## Protocol B: Free Base Extraction (Purification/Isolation)

Use this workflow to convert the commercial HCl salt into the Free Base for solubility in non-polar organic solvents.

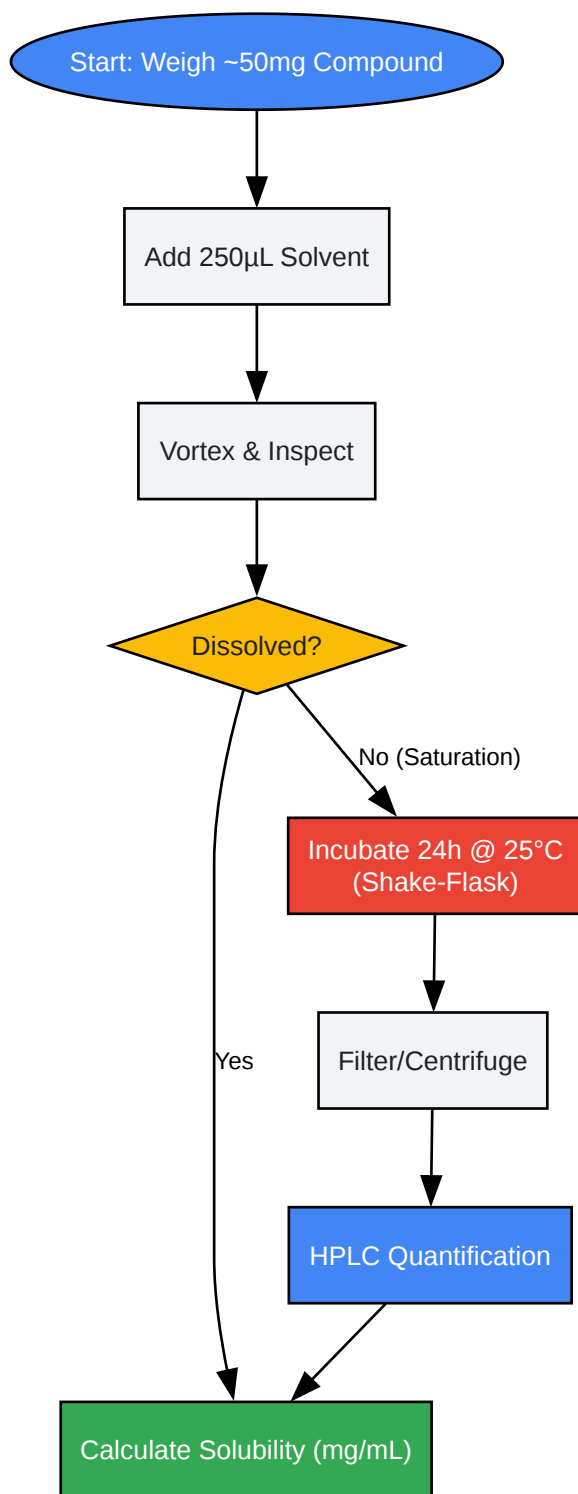
- Dissolution: Dissolve 1.0 g of **3-ethyladamantan-1-amine** HCl in 10 mL of deionized water.
- Basification: Slowly add 2M NaOH solution dropwise while stirring until pH > 12. The solution will become cloudy as the free base precipitates.
- Extraction: Add 15 mL of Dichloromethane (DCM) or Toluene. Shake vigorously and allow phases to separate.
- Collection: Collect the lower organic layer (DCM) or upper layer (Toluene).
- Drying: Dry the organic phase over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate under reduced pressure to yield the free base oil/solid.

## Visualizing the Solubility Workflow

The following diagrams illustrate the decision logic for solubility testing and solvent selection for purification.

### Figure 1: Solubility Determination Workflow

This flowchart guides the researcher through the standard "Shake-Flask" methodology to ensure accurate data generation.

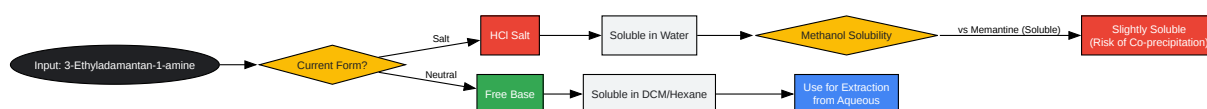


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Caption: Step-by-step workflow for determining the quantitative solubility limit of the target compound.

## Figure 2: Purification & Solvent Selection Logic

This decision tree aids in selecting the correct solvent system based on the desired form (Salt vs. Free Base) and the goal (Extraction vs. Crystallization).



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Caption: Logic tree for solvent selection highlighting the critical solubility difference in Methanol.

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